1-(3-fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine
Overview
Description
1-(3-Fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine is a heterocyclic compound that features a fluorinated pyridine ring and a pyrazole moiety
Preparation Methods
The synthesis of 1-(3-fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Fluoropyridine Ring: The fluoropyridine ring can be synthesized using various methods, including the Balz-Schiemann reaction and the Umemoto reaction.
Construction of the Pyrazole Moiety: The pyrazole ring is often formed through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.
Coupling of the Two Moieties: The final step involves coupling the fluoropyridine and pyrazole moieties under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimizing these synthetic routes to enhance yield and reduce costs, often employing continuous flow chemistry and other advanced techniques.
Chemical Reactions Analysis
1-(3-Fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, strong oxidizing agents for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of the fluorine atom.
Materials Science: The compound is investigated for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(3-fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(3-Fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine can be compared with other fluorinated pyridines and pyrazoles:
Fluoropyridines: Compounds such as 2-fluoropyridine and 4-fluoropyridine share similar properties but differ in their reactivity and applications.
The uniqueness of this compound lies in the combination of the fluoropyridine and pyrazole moieties, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)-4-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c1-6-5-14(13-8(6)11)9-7(10)3-2-4-12-9/h2-5H,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTLTYKYQQZONE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C2=C(C=CC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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